2-Ethenyloxolane
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Overview
Description
It is a heterocyclic compound containing an oxolane ring with a vinyl substituent attached to one of its carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenyloxolane can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with acetylene in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyloxolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The vinyl group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine and bromine, can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethenyloxolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive compound.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2-ethenyloxolane exerts its effects involves its interaction with specific molecular targets. The vinyl group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
2-Methyloxolane:
Tetrahydrofuran: A simpler analog without the vinyl substituent, commonly used as a solvent in organic synthesis.
Uniqueness: 2-Ethenyloxolane’s unique feature is the presence of the vinyl group, which imparts distinct reactivity and potential applications compared to its analogs. This vinyl group allows for a broader range of chemical transformations and interactions, making this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-ethenyloxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXWTBLGKIRXOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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